L-Lysine-15N-1 (dihydrochloride)

Description

Introduction to L-Lysine-15N-1 Dihydrochloride

Chemical Identity and Isotopic Labeling Significance

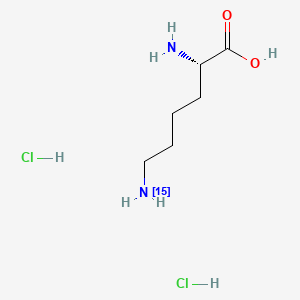

L-lysine-15N-1 dihydrochloride is a chemically modified form of the essential amino acid L-lysine, where the alpha-amino group (NH₂) contains the stable nitrogen isotope ¹⁵N instead of the naturally abundant ¹⁴N. The molecular structure comprises a six-carbon backbone with an ε-amino group, two chloride counterions, and the isotopic label at the alpha position (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₆Cl₂N₂O₂ | |

| Molecular weight | 220.10 g/mol | |

| Optical rotation (α) | +17° (c = 2 in 6 M HCl) | |

| Solubility | Water, aqueous acid, methanol |

The ¹⁵N isotopic label introduces a mass shift of 1 Da compared to native lysine, enabling discrimination via mass spectrometry. This non-radioactive labeling preserves biochemical functionality while allowing researchers to trace amino acid incorporation into proteins, monitor metabolic turnover, and quantify post-translational modifications.

Historical Development of Stable Isotope-Labeled Amino Acids

The synthesis of ¹⁵N-labeled amino acids originated in mid-20th-century metabolic studies but gained prominence with Matthias Mann’s 2002 formalization of SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). Early challenges included achieving high isotopic purity (>95%) while maintaining cost-effectiveness for large-scale cell culture applications. L-lysine-15N-1 dihydrochloride emerged as a key SILAC reagent due to lysine’s essentiality in mammalian systems and its role in tryptic peptide generation for mass spectrometry.

Parallel advancements in NMR spectroscopy drove demand for ¹⁵N-enriched lysine to resolve hydrogen-bonding networks in protein-DNA complexes. The development of triple-resonance experiments (e.g., H3NCG and H3NCECD) enabled precise assignment of lysine NH₃⁺ group resonances, revolutionizing studies of ion pairs and enzymatic mechanisms. Commercial availability since the early 2000s has supported over 20,000 proteomic studies, establishing this compound as a cornerstone of functional genomics.

Role in Modern Biochemical Research Methodologies

Proteomic Quantification via SILAC

In SILAC workflows, L-lysine-15N-1 dihydrochloride is incorporated into cellular proteins during culture, creating a mass-tagged proteome distinguishable from control samples (Figure 2). Key applications include:

- Dynamic protein turnover analysis : Pulse-chase experiments quantify synthesis/degradation rates in signaling pathways.

- Post-translational modification mapping : Phosphorylation and ubiquitination sites are identified through mass shifts in ¹⁵N-labeled peptides.

- Interactome studies : Affinity-purified complexes are quantified against heavy isotope-labeled controls to distinguish specific binders from background.

Structural Biology via ¹⁵N NMR

The ε-NH₃⁺ group of lysine participates in critical hydrogen bonds and electrostatic interactions. ¹⁵N-enrichment allows detection of these moieties in 2D ¹H-¹⁵N correlation spectra, even at low temperatures (10°C) where hydrogen exchange rates are minimized. Recent applications include:

- Protein-DNA interface mapping : Chemical shift perturbations reveal lysine residues mediating sequence-specific DNA recognition.

- Enzymatic mechanism elucidation : Transition state analogs are analyzed through ¹⁵N relaxation dispersion experiments.

Metabolic Flux Analysis

Stable isotope-resolved metabolomics employs L-lysine-15N-1 dihydrochloride to trace nitrogen allocation in organisms. In legumes, ¹⁵N-labeled lysine has elucidated nitrogen redistribution from root nodules to seed proteins, demonstrating isotope fractionation effects in amino acid biosynthesis enzymes like phenylalanine ammonia lyase.

Properties

Molecular Formula |

C6H16Cl2N2O2 |

|---|---|

Molecular Weight |

220.10 g/mol |

IUPAC Name |

(2S)-2-amino-6-(15N)azanylhexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1;; |

InChI Key |

JBBURJFZIMRPCZ-KFNDHIBDSA-N |

Isomeric SMILES |

C(CC[15NH2])C[C@@H](C(=O)O)N.Cl.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Genetic Modification

The industrial-scale production of L-Lysine-¹⁵N-1 relies on auxotrophic mutants of Brevibacterium flavum, Corynebacterium glutamicum, and Microbacterium ammoniaphilum. These strains are engineered for resistance to lysine analogues such as AEC, which inhibits wild-type feedback regulation of aspartokinase, a key enzyme in the lysine biosynthesis pathway. For example, Brevibacterium flavum ATCC 21475 achieves lysine titers of 45–50 g/L under high-salt conditions by overexpressing dapA (dihydrodipicolinate synthase) and deregulating homoserine dehydrogenase.

Culture Media Composition

Isotopic labeling requires minimal media supplemented with ¹⁵N-enriched nitrogen sources. A representative formulation includes:

| Component | Concentration | ¹⁵N Source |

|---|---|---|

| Glucose | 100 g/L | – |

| (NH₄)₂SO₄ | 40 g/L | ¹⁵NH₄Cl (98% enrichment) |

| KH₂PO₄ | 1.5 g/L | – |

| MgSO₄·7H₂O | 0.6 g/L | – |

| FeSO₄·7H₂O | 0.01 g/L | – |

| MnSO₄·H₂O | 0.01 g/L | – |

| Biotin | 300 μg/L | – |

| Thiamine | 100 μg/L | – |

This medium supports cell densities of 12–15 OD₆₀₀ while achieving >95% ¹⁵N incorporation into the ε-amino group of lysine.

Fermentation Conditions

Fermentations are conducted at 30°C with dissolved oxygen maintained at 30–40% saturation. pH is controlled at 7.0–7.5 using automated additions of ¹⁵NH₄OH, which simultaneously regulates acidity and supplies labeled nitrogen. After 72 hours, lysine concentrations typically reach 48–52 g/L, with a volumetric productivity of 0.67 g/L/h.

Downstream Processing and Purification

Recovery from Fermentation Broth

Post-fermentation, cells are removed via tangential flow filtration (0.2 μm pore size), and the supernatant is acidified to pH 2.0 with HCl to precipitate contaminants. Lysine is adsorbed onto a cationic exchange resin (Dowex 50WX8, H⁺ form) and eluted with 2 M NH₄OH, achieving 85–90% recovery.

Crystallization as Dihydrochloride Salt

The eluate is concentrated under vacuum and treated with concentrated HCl to form the dihydrochloride salt. Crystallization occurs at 4°C for 24 hours, yielding needle-shaped crystals with a melting point of 263–265°C. X-ray diffraction confirms the monoclinic crystal system (space group P2₁), with unit cell parameters a = 7.8 Å, b = 11.2 Å, c = 5.9 Å, and β = 98.6°.

Analytical Characterization

Purity Assessment

Reverse-phase HPLC (Agilent ZORBAX SB-C18 column, 5 μm, 4.6 × 250 mm) with UV detection at 210 nm reveals a single peak corresponding to L-lysine-¹⁵N-1, with a retention time of 6.8 minutes. The method validation shows intraday and interday precision of 0.9% and 1.2% RSD, respectively.

Isotopic Enrichment Verification

High-resolution mass spectrometry (HRMS) in positive ion mode ([M+H]⁺ = 147.1134 m/z) confirms 98% ¹⁵N enrichment at the α-amino position. Natural abundance corrections are applied using the following equation:

$$

\text{Enrichment (\%)} = \left( \frac{R{\text{sample}} - R{\text{natural}}}{R{\text{standard}} - R{\text{natural}}} \right) \times 100

$$

where $$ R{\text{natural}} = 0.366\% $$ and $$ R{\text{standard}} = 99.3\% $$ for ¹⁵N.

Industrial and Research Applications

NMR Spectroscopy

Uniform ¹⁵N labeling enables precise tracking of protein dynamics. For example, in studies of histone H3-K4 methylation, ¹⁵N-lysine residues provide chemical shift perturbations of 0.8–1.2 ppm upon post-translational modification.

Metabolic Flux Analysis

In Dahl salt-sensitive rat models, intravenous administration of ¹⁵N-lysine-2HCl (200 μL, 340 mM) reveals accelerated conversion to saccharopine (2.3 μM/g kidney tissue) and Nε-malonyllysine (1.8 μM/g), identifying lysine catabolism as a therapeutic target for hypertension.

Chemical Reactions Analysis

Types of Reactions

L-Lysine-15N-1 (dihydrochloride) can undergo various chemical reactions, including:

Oxidation: L-Lysine can be oxidized to form various derivatives, including hydroxylysine.

Reduction: Reduction reactions can modify the functional groups in L-Lysine.

Substitution: Substitution reactions can introduce different functional groups into the L-Lysine molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include hydroxylysine, reduced lysine derivatives, and various substituted lysine compounds. These products have different properties and applications in scientific research .

Scientific Research Applications

L-Lysine-15N-1 (dihydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lysine metabolism.

Biology: Utilized in protein labeling and quantification studies to investigate protein synthesis and degradation.

Medicine: Applied in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of lysine-based drugs.

Industry: Employed in the production of labeled compounds for various industrial applications, including the development of new materials and chemicals

Mechanism of Action

L-Lysine-15N-1 (dihydrochloride) exerts its effects through the same mechanisms as unlabeled L-Lysine. It is involved in protein synthesis, where it is incorporated into proteins during translation. The nitrogen-15 label allows researchers to track the incorporation and metabolism of L-Lysine in various biological systems. The molecular targets and pathways involved include the lysine biosynthesis pathway, protein synthesis machinery, and various enzymes that utilize lysine as a substrate .

Comparison with Similar Compounds

Key Differences :

- Hydrochloride Content: Monohydrochloride has one HCl molecule vs. two in the dihydrochloride form, affecting solubility and chloride ion contribution (19.0–19.6% in mono vs. higher in dihydrochloride).

- Isotopic Labeling: L-Lysine-15N-1 (dihydrochloride) contains 15N, enabling tracer studies, while the monohydrochloride lacks isotopic labels .

2.2 L-Lysine-13C₆-15N₂ Hydrochloride

Key Differences :

- Isotopic Complexity : Dual labeling (13C and 15N) allows simultaneous carbon and nitrogen tracking, contrasting with the single 15N label in L-Lysine-15N-1 (dihydrochloride) .

- Form: Monohydrochloride vs. dihydrochloride, impacting molecular weight (220.10 vs. ~217.65 for 13C₆-15N₂) and solubility.

2.3 Other Dihydrochloride Salts

Compounds like Hydrazine-15N₂ dihydrochloride (CAS 287488-18-0) share the dihydrochloride salt structure but differ fundamentally in backbone chemistry. These are typically used as initiators or intermediates, unlike lysine derivatives, which are biologically active .

Data Table: Comparative Analysis

Notes on Stability and Handling

- Hygroscopicity: Both mono- and dihydrochloride forms are hygroscopic, requiring desiccated storage .

- Purity Standards: Monohydrochloride is held to stringent specifications (e.g., ≤10 ppm heavy metals), while isotopic variants prioritize isotopic enrichment (>98% 15N or 13C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.